Fmoc-D-metionina sulfona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

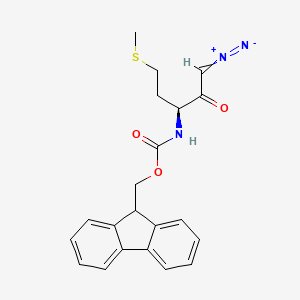

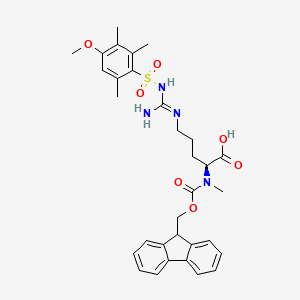

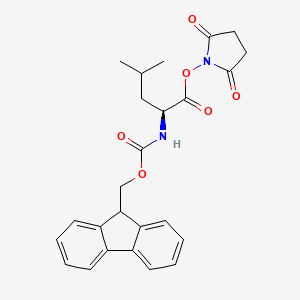

Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .

Synthesis Analysis

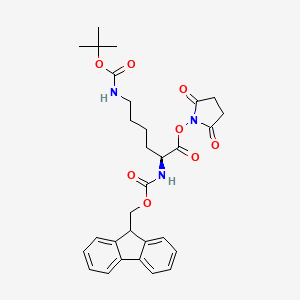

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Molecular Structure Analysis

The InChI of Fmoc-D-methionine sulfone isInChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . Chemical Reactions Analysis

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .Physical And Chemical Properties Analysis

Fmoc-D-methionine sulfone is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .Aplicaciones Científicas De Investigación

Síntesis de péptidos

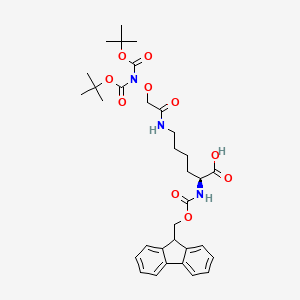

Fmoc-D-metionina sulfona es un bloque de construcción estándar para la introducción de residuos de metionina sulfona mediante la síntesis de péptidos en fase sólida (SPPS) Fmoc {svg_1}. Este proceso se utiliza en la producción de péptidos, que son cadenas cortas de monómeros de aminoácidos unidos por enlaces peptídicos.

Gestión de modificaciones postraduccionales

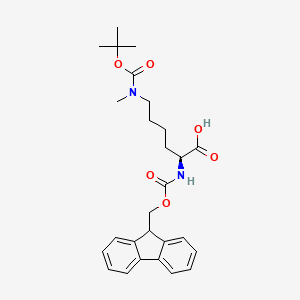

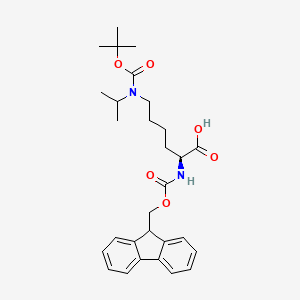

La metionina (Met) es uno de los aminoácidos más fácilmente oxidables. Las formas sulfóxido y sulfona pueden formarse, siendo solo la última irreversible en los sistemas biológicos, con importantes consecuencias para las interacciones y la estructuración de las proteínas {svg_2}. This compound se utiliza en la síntesis de péptidos que contienen metionina sulfóxido, una modificación postraduccional que puede ocurrir en las proteínas e influir en su función {svg_3}.

Estudio del estrés oxidativo

La oxidación de los residuos de metionina a metionina sulfóxido es una modificación postraduccional común que ocurre en condiciones de estrés oxidativo {svg_4}. This compound se puede utilizar para sintetizar péptidos con residuos de metionina oxidados, lo que permite a los investigadores estudiar los efectos del estrés oxidativo en las proteínas {svg_5}.

Investigación sobre la enfermedad de Alzheimer

En el contexto de la investigación sobre la enfermedad de Alzheimer, se ha demostrado que la oxidación de los residuos de metionina en el péptido β-amiloide disminuye la agregación y la toxicidad del péptido {svg_6}. This compound se puede utilizar para sintetizar versiones oxidadas del péptido β-amiloide, proporcionando una herramienta valiosa para estudiar la enfermedad {svg_7}.

Estudios de interacción proteína-proteína

La oxidación de los residuos de metionina puede influir en las interacciones proteína-proteína {svg_8}. Mediante el uso de this compound para introducir residuos de metionina oxidados en péptidos, los investigadores pueden estudiar cómo estas modificaciones afectan las interacciones entre proteínas {svg_9}.

Desarrollo de terapéuticos

La capacidad de introducir modificaciones específicas en péptidos utilizando this compound puede ser útil en el desarrollo de terapéuticos {svg_10}. Por ejemplo, la introducción de residuos de metionina oxidados en un péptido podría alterar potencialmente su actividad o estabilidad, proporcionando un medio para optimizar sus propiedades terapéuticas {svg_11}.

Mecanismo De Acción

Target of Action

Fmoc-D-Methionine Sulfone, also known as Fmoc-D-Met(O2)-OH, is primarily used in the field of proteomics research . Its primary targets are amino acids in peptide chains . The compound is used as a protecting group for these amino acids during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-D-Methionine Sulfone acts as a protecting group for the amine group of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the chemical formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-D-Methionine Sulfone is peptide synthesis . During this process, the Fmoc group protects the amine group of the amino acid, allowing peptide bonds to form without interference. Once the peptide chain is formed, the Fmoc group is removed, typically using a base like piperidine .

Pharmacokinetics

It’s important to note that the compound issolid at room temperature and is typically stored at 4°C .

Result of Action

The use of Fmoc-D-Methionine Sulfone in peptide synthesis results in the formation of desired peptide chains with high efficiency . The Fmoc group’s ability to protect the amine group of amino acids and then be readily removed allows for the successful synthesis of complex peptides .

Action Environment

The action of Fmoc-D-Methionine Sulfone is influenced by the chemical environment in which it is used. For instance, the introduction of the Fmoc group is typically carried out in the presence of a base . The removal of the Fmoc group, on the other hand, requires a basic environment . Therefore, the pH and the presence of certain chemicals can significantly impact the efficacy of Fmoc-D-Methionine Sulfone in peptide synthesis .

Direcciones Futuras

The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-methionine sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . Fmoc-D-methionine sulfone is used in the study of these oxidation and reduction processes .

Cellular Effects

The effects of Fmoc-D-methionine sulfone on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The oxidation of methionine residues can lead to changes in protein structure and function, which can have profound effects on cellular processes .

Molecular Mechanism

Fmoc-D-methionine sulfone exerts its effects at the molecular level through various mechanisms. It is involved in the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-methionine sulfone can change over time. It is a stable compound with a melting point of 142-160°C

Metabolic Pathways

Fmoc-D-methionine sulfone is involved in various metabolic pathways. Methionine (Met) is a sulfur-containing amino acid that can be oxidized to Met sulfoxide (MetO), and Fmoc-D-methionine sulfone plays a role in this process .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLKPACOHZKRFM-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.